molecular formula C13H20N4O B2893361 1-(2-(Cyclopropylamino)-6-methylpyrimidin-4-yl)piperidin-4-ol CAS No. 1353973-87-1

1-(2-(Cyclopropylamino)-6-methylpyrimidin-4-yl)piperidin-4-ol

Cat. No.: B2893361
CAS No.: 1353973-87-1
M. Wt: 248.33
InChI Key: JSBPCBUSZWEUOJ-UHFFFAOYSA-N
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Description

1-(2-(Cyclopropylamino)-6-methylpyrimidin-4-yl)piperidin-4-ol is a complex organic compound known for its unique structure and diverse range of applications. Its molecular framework features a cyclopropylamino group, a methylpyrimidine ring, and a piperidin-4-ol moiety, which altogether contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Cyclopropylamino)-6-methylpyrimidin-4-yl)piperidin-4-ol typically involves multiple steps, starting with the construction of the pyrimidine ring.

  • Pyrimidine Formation: : The pyrimidine ring is formed through a condensation reaction between an aldehyde and a guanidine derivative, under acidic conditions.

  • Cyclopropylamination: : The cyclopropylamino group is introduced via nucleophilic substitution, often employing cyclopropylamine and a suitable leaving group.

  • Attachment of Piperidine: : The piperidine moiety is then added through a reductive amination reaction, often using hydrogen gas and a catalyst such as palladium on carbon.

Industrial Production Methods

On an industrial scale, the synthesis involves optimized reaction conditions to maximize yield and efficiency, including:

  • High-pressure reactors: for reductive amination steps.

  • Continuous flow systems: to ensure uniform reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions it Undergoes

1-(2-(Cyclopropylamino)-6-methylpyrimidin-4-yl)piperidin-4-ol can undergo a variety of chemical reactions:

  • Oxidation: : The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.

  • Reduction: : Reduction reactions, particularly with hydrogen, can modify its functional groups, such as reducing the piperidine ring.

  • Substitution: : Electrophilic and nucleophilic substitution reactions can occur on the pyrimidine ring, altering its substituents.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate (KMnO4), chromium trioxide (CrO3)

  • Reducing agents: : Lithium aluminum hydride (LiAlH4), hydrogen gas (H2)

  • Solvents: : Dimethyl sulfoxide (DMSO), acetonitrile

Major Products

The reactions typically yield a variety of products, depending on the conditions. Oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or hydrocarbons. Substitution reactions often lead to a range of substituted pyrimidines.

Scientific Research Applications

1-(2-(Cyclopropylamino)-6-methylpyrimidin-4-yl)piperidin-4-ol is used in a variety of scientific fields:

  • Chemistry: : Used as a building block in organic synthesis due to its reactive functional groups.

  • Biology: : Studied for its interactions with biomolecules, potentially useful in biochemical assays.

  • Medicine: : Explored for its potential as a pharmaceutical intermediate or therapeutic agent.

  • Industry: : Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The compound exerts its effects primarily through its interaction with biological targets:

  • Molecular Targets: : It can bind to enzymes or receptors, modifying their activity.

  • Pathways Involved: : Its interaction may influence signaling pathways, metabolic processes, or gene expression.

Comparison with Similar Compounds

1-(2-(Cyclopropylamino)-6-methylpyrimidin-4-yl)piperidin-4-ol is unique due to its specific structure. It can be compared to:

  • Similar Compounds

    • 1-(2-(Cyclopropylamino)-6-methylpyrimidin-4-yl)piperidin-3-ol

    • 1-(2-(Cyclopropylamino)-6-methylpyrimidin-4-yl)piperidin-5-ol

    • 1-(2-(Cyclopropylamino)-6-ethylpyrimidin-4-yl)piperidin-4-ol

And there you have it! Any part you’d like more detail on?

Properties

IUPAC Name

1-[2-(cyclopropylamino)-6-methylpyrimidin-4-yl]piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O/c1-9-8-12(17-6-4-11(18)5-7-17)16-13(14-9)15-10-2-3-10/h8,10-11,18H,2-7H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSBPCBUSZWEUOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2CC2)N3CCC(CC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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